molecular formula C12H24 B1581752 1,3-Diisopropylcyclohexane CAS No. 7045-70-7

1,3-Diisopropylcyclohexane

Cat. No.: B1581752
CAS No.: 7045-70-7
M. Wt: 168.32 g/mol
InChI Key: WDTCMYUFBNCSKK-UHFFFAOYSA-N
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Description

1,3-Diisopropylcyclohexane is an organic compound with the molecular formula C₁₂H₂₄. It is a disubstituted cyclohexane derivative where two isopropyl groups are attached to the first and third carbon atoms of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisopropylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran or dimethyl sulfoxide.

Another method involves the catalytic hydrogenation of 1,3-diisopropylbenzene. This process uses a metal catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The reaction is carried out at elevated temperatures to ensure complete hydrogenation of the aromatic ring to form the cyclohexane derivative.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalysts allows for efficient and high-yield production of the compound. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of diisopropylcyclohexanone or diisopropylcyclohexanol, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into its corresponding alcohol or alkane derivatives.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, chlorination using chlorine gas in the presence of ultraviolet light can produce 1,3-dichloro-diisopropylcyclohexane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed

    Oxidation: Diisopropylcyclohexanone, diisopropylcyclohexanol.

    Reduction: Diisopropylcyclohexanol, diisopropylcyclohexane.

    Substitution: 1,3-Dichloro-diisopropylcyclohexane.

Scientific Research Applications

1,3-Diisopropylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of conformational analysis and steric effects in cyclohexane derivatives. Its unique structure makes it an ideal candidate for investigating the effects of substituents on ring stability and reactivity.

    Biology: The compound is used in studies of lipid bilayers and membrane dynamics. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in understanding membrane fluidity and permeability.

    Medicine: Research into potential pharmaceutical applications includes its use as a hydrophobic moiety in drug design. Its structural properties can enhance the lipophilicity and bioavailability of certain drug molecules.

    Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds. Its stability and low reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Diisopropylcyclohexane depends on its specific application. In chemical reactions, its reactivity is influenced by the steric hindrance and electronic effects of the isopropyl groups. These effects can alter the compound’s interaction with reagents and catalysts, leading to selective reactions and product formation.

In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes and proteins. Its incorporation into lipid bilayers can affect membrane fluidity and permeability, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

1,3-Diisopropylcyclohexane can be compared with other disubstituted cyclohexanes, such as:

    1,2-Diisopropylcyclohexane: This compound has isopropyl groups on adjacent carbon atoms, leading to different steric interactions and conformational preferences.

    1,4-Diisopropylcyclohexane: The isopropyl groups are positioned on opposite sides of the ring, resulting in distinct conformational stability and reactivity.

    1,3-Dimethylcyclohexane: Similar to this compound, but with smaller methyl groups, leading to reduced steric hindrance and different chemical behavior.

The uniqueness of this compound lies in the specific steric and electronic effects imparted by the isopropyl groups. These effects influence its reactivity, stability, and interactions in various chemical and biological systems.

Properties

IUPAC Name

1,3-di(propan-2-yl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-9(2)11-6-5-7-12(8-11)10(3)4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTCMYUFBNCSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334937
Record name 1,3-Diisopropyl cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7045-70-7
Record name 1,3-Diisopropyl cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIISOPROPYLCYCLOHEXANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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